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Introduction
Umbralisib Tosylate (marketed as Ukoniq) is an oral kinase inhibitor with a dual mechanism of

action, targeting phosphoinositide 3-kinase-delta (PI3K-δ) and casein kinase 1-epsilon (CK1-ε).

[1][2] Both PI3K-δ and CK1-ε have been implicated in the pathogenesis of various lymphoid

malignancies.[1][2] Assessing the in vivo target engagement of Umbralisib is crucial for

understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing

schedules, and identifying biomarkers of response and resistance.

These application notes provide detailed protocols and guidance for assessing the in vivo

target engagement of Umbralisib Tosylate by focusing on its two primary targets.

Target 1: Phosphoinositide 3-Kinase-delta (PI3K-δ)
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation,

survival, and growth.[3] The delta isoform of PI3K is predominantly expressed in hematopoietic

cells, making it an attractive target for B-cell malignancies.[4] Umbralisib's inhibition of PI3K-δ

leads to the suppression of this pathway.[3] A key downstream biomarker for assessing PI3K-δ

target engagement is the phosphorylation of AKT (p-AKT).
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Technique 1: Phospho-flow Cytometry for p-AKT in
Whole Blood or Peripheral Blood Mononuclear Cells
(PBMCs)
Phospho-flow cytometry allows for the quantitative measurement of intracellular protein

phosphorylation at the single-cell level, making it a powerful tool for assessing target

engagement in heterogeneous cell populations like blood.[5]

Experimental Protocol:

1. Sample Collection and Preparation:

Collect whole blood from subjects treated with Umbralisib into sodium heparin tubes.

For PBMC isolation, dilute whole blood 1:1 with PBS and use a density gradient medium

(e.g., Ficoll-Paque) according to the manufacturer's protocol.

Alternatively, for whole blood assays, proceed directly to stimulation/inhibition.

2. Ex Vivo Stimulation (Optional) and Inhibition:

To establish a dynamic range, cells can be stimulated ex vivo with a B-cell receptor (BCR)

agonist (e.g., anti-IgM F(ab')2 fragments) to induce PI3K-δ signaling and subsequent AKT

phosphorylation.

Incubate cells with Umbralisib at various concentrations to determine the in vitro IC50 for p-

AKT inhibition.

3. Fixation and Permeabilization:

Immediately after stimulation/inhibition, fix cells to preserve the phosphorylation state. A

common method is to use 1.5-1.6% formaldehyde for 10-15 minutes at room temperature.

Permeabilize the cells to allow intracellular antibody staining. Ice-cold methanol is frequently

used for this purpose (e.g., incubate on ice for 30 minutes).

4. Staining:
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Wash the permeabilized cells with a staining buffer (e.g., PBS with 2% FBS).

Incubate the cells with fluorescently conjugated antibodies against cell surface markers to

identify specific cell populations (e.g., CD19 for B-cells, CD3 for T-cells).

Incubate with a fluorescently conjugated antibody specific for phosphorylated AKT (e.g., p-

AKT Ser473 or Thr308).

5. Data Acquisition and Analysis:

Acquire data on a flow cytometer.

Gate on the cell population of interest based on surface marker expression.

Quantify the median fluorescence intensity (MFI) of the p-AKT signal within the target cell

population.

Calculate the percent inhibition of p-AKT phosphorylation relative to a vehicle-treated control.

Data Presentation:

Parameter Description Example Value Citation

In Vitro IC50

Concentration of

Umbralisib required to

inhibit 50% of AKT

phosphorylation in

stimulated PBMCs.

Data not publicly

available
N/A

In Vivo Target

Inhibition

Percent reduction in

p-AKT levels in

circulating B-cells

from patients treated

with Umbralisib.

Significant changes in

p-AKT (S473) levels

observed in

responders to

Umbralisib

monotherapy.

[6]

Workflow Diagram:
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Phospho-flow cytometry workflow for p-AKT.
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Technique 2: Immunohistochemistry (IHC) for p-AKT in
Tumor Biopsies
IHC allows for the visualization and semi-quantitative assessment of p-AKT expression within

the tumor microenvironment, providing spatial context to target engagement.

Experimental Protocol:

1. Tissue Collection and Fixation:

Obtain tumor biopsies from preclinical models or clinical trial participants before and after

Umbralisib treatment.

Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

2. Sectioning and Antigen Retrieval:

Cut paraffin-embedded tissue into 4-5 µm sections and mount on slides.

Deparaffinize and rehydrate the sections.

Perform antigen retrieval to unmask the epitope. Heat-induced epitope retrieval (HIER) in a

citrate buffer (pH 6.0) is a common method for p-AKT.

3. Staining:

Block endogenous peroxidase activity with a hydrogen peroxide solution.

Block non-specific antibody binding with a blocking serum.

Incubate the sections with a primary antibody specific for p-AKT (e.g., p-AKT Ser473).

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase -

HRP).

Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

Counterstain with hematoxylin to visualize cell nuclei.
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4. Imaging and Analysis:

Acquire images of the stained sections using a brightfield microscope.

Semi-quantitatively score the intensity and percentage of p-AKT positive tumor cells. An H-

score, which combines both intensity and percentage, can be used for a more objective

assessment.

Data Presentation:

Parameter Description Example Finding Citation

p-AKT H-Score

A semi-quantitative

score representing the

level of p-AKT

expression in tumor

tissue.

In vivo efficacy of

GSK2126458 (a

PI3K/mTOR inhibitor)

in a xenograft model

was associated with a

significant decrease in

p-AKT(T308) and p-

AKT(S473) levels in

tumors.

[7]

Change in p-AKT

Expression

Comparison of p-AKT

levels in pre-treatment

and post-treatment

biopsies.

N/A N/A

Workflow Diagram:
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Immunohistochemistry workflow for p-AKT.
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Target 2: Casein Kinase 1-epsilon (CK1-ε)
CK1-ε is involved in various cellular processes, including the Wnt signaling pathway and the

regulation of circadian rhythms through phosphorylation of the PERIOD (PER) proteins.[8]

Assessing in vivo target engagement of CK1-ε by Umbralisib is more challenging due to the

lack of well-validated and readily available pharmacodynamic biomarkers. However, potential

strategies can be employed.

Investigational Technique: Analysis of PER2
Phosphorylation
CK1-ε is known to phosphorylate the PER2 protein, a key component of the circadian clock.[9]

Inhibition of CK1-ε by Umbralisib may therefore alter the phosphorylation status of PER2.

Experimental Approach:

This would likely involve the collection of tissue samples (e.g., from preclinical models) at

specific time points after Umbralisib administration. The phosphorylation of PER2 could then be

assessed by methods such as:

Western Blotting: Using phospho-specific antibodies against PER2.

Mass Spectrometry: To identify and quantify specific phosphorylation sites on PER2.

Challenges and Considerations:

The circadian nature of PER2 expression and phosphorylation requires carefully timed

sample collection.

The development and validation of robust phospho-specific antibodies for PER2 for use in

techniques like IHC or phospho-flow cytometry may be necessary.

The direct link between Umbralisib-induced changes in PER2 phosphorylation and clinical

efficacy is yet to be fully established.

Data Presentation:
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Parameter Description Potential Finding Citation

Change in p-PER2

Levels

Alteration in the

phosphorylation of

PER2 in relevant

tissues following

Umbralisib treatment.

Pharmacological

inhibition of CK1-δ,

but not CK1-ε,

significantly

lengthened circadian

rhythms,

accompanied by

nuclear retention of

PER2 protein in vivo.

[9]

Signaling Pathway Diagram:
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Umbralisib's effect on CK1-ε signaling.

Pharmacokinetic/Pharmacodynamic (PK/PD)
Modeling
Integrating pharmacokinetic data (drug concentration over time) with pharmacodynamic data

(target engagement and downstream effects) is essential for a comprehensive understanding

of Umbralisib's in vivo activity.

Key Parameters:

Parameter Description
Example Value
(Umbralisib)

Citation

Tmax

Time to reach

maximum plasma

concentration.

~4 hours [3]

Half-life (t1/2)

The time required for

the drug concentration

to decrease by half.

~91 hours [3]

Cmax
Maximum plasma

concentration.
Varies with dose [3]

AUC

Area under the

plasma concentration-

time curve,

representing total drug

exposure.

Varies with dose [3]

Modeling Approach:

Collect serial blood samples from subjects at various time points after Umbralisib

administration to determine plasma drug concentrations.

At the same time points, collect samples for pharmacodynamic analysis (e.g., p-AKT in

PBMCs).
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Correlate drug exposure (AUC, Cmax) with the degree of target inhibition.

Develop a PK/PD model to describe the relationship between drug concentration and the

pharmacodynamic response. This can help in predicting the dose and schedule required to

achieve a desired level of target engagement.

Conclusion
Assessing the in vivo target engagement of Umbralisib Tosylate is a multifaceted process that

requires a combination of techniques. For the well-characterized PI3K-δ target, phospho-flow

cytometry and immunohistochemistry of p-AKT are robust methods. The assessment of CK1-ε

target engagement is more exploratory but offers avenues for novel biomarker discovery.

Integrating these pharmacodynamic assessments with pharmacokinetic data through PK/PD

modeling will provide a comprehensive understanding of Umbralisib's mechanism of action in

vivo and guide its clinical development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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